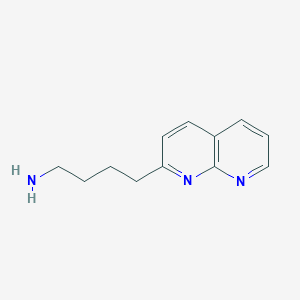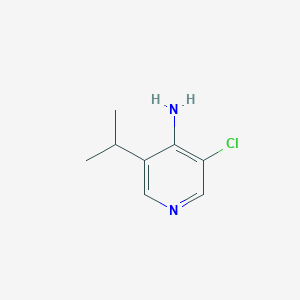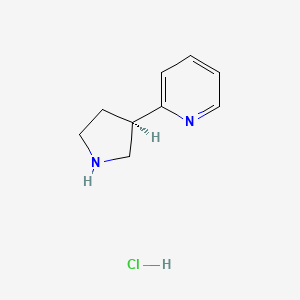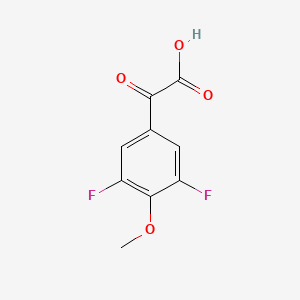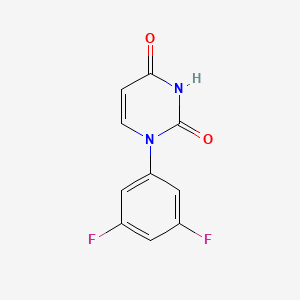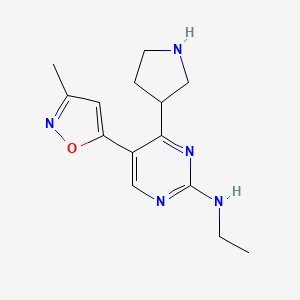
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include ethylamine, 3-methylisoxazole, pyrrolidine, and pyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Introduction of the ethyl group via nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine ring through cyclization reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired substituents on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-3-yl)pyrimidin-2-amine
Uniqueness
N-Ethyl-5-(3-methylisoxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H19N5O |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H19N5O/c1-3-16-14-17-8-11(12-6-9(2)19-20-12)13(18-14)10-4-5-15-7-10/h6,8,10,15H,3-5,7H2,1-2H3,(H,16,17,18) |
Clé InChI |
VXMXXGARDBQERR-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=C(C(=N1)C2CCNC2)C3=CC(=NO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


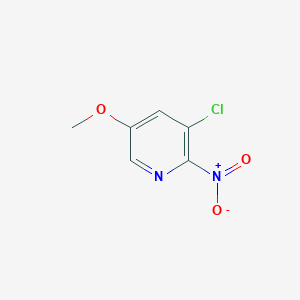
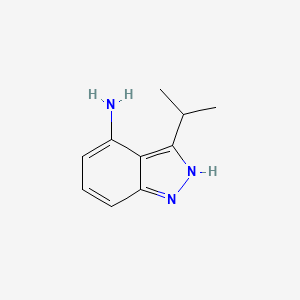
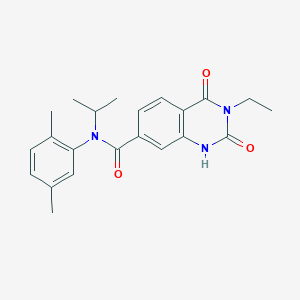

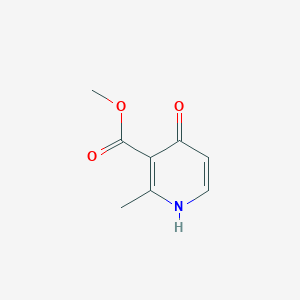
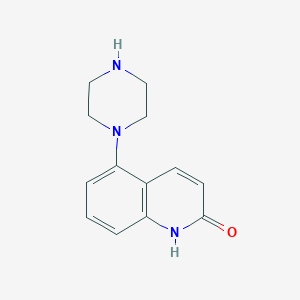
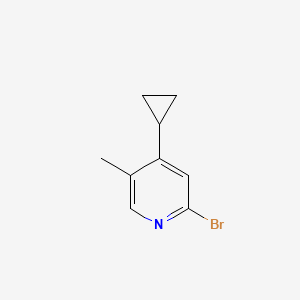
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)

